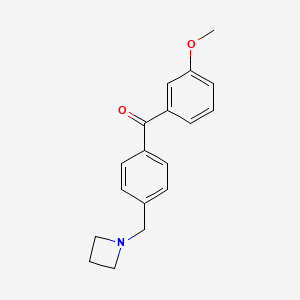

4'-Azetidinomethyl-3-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of developing antitumor agents. Specifically, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative properties . The synthesis involved creating compounds with a trans configuration between the 3-phenoxy and 4-phenyl rings, which was found to be generally optimal for antiproliferative activity. Additionally, prodrugs of these compounds were synthesized, with the alanine amide derivative retaining potency and showing promise for clinical development .

Another study focused on the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, including both trans and cis isomers . The structural investigation of these compounds was conducted using X-ray diffraction, revealing that they crystallize in a monoclinic system .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been analyzed using X-ray crystallography, which indicated the importance of the torsional angle between the phenyl rings for potent antiproliferative activity . The solid-state structure of the synthesized azetidinones was compared with structures found from NMR studies in solution, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 3-methoxybenzophenone derivatives, has been studied. For instance, 3-methoxalylchromones were used to synthesize a variety of functionalized 2,4'-dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction . These reactions are significant for the regioselective synthesis of compounds that could serve as potential UV-filters.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives have been inferred from their biological activities and interactions with biological targets. For example, certain azetidinone derivatives displayed potent antiproliferative activity, with IC50 values in the nanomolar range against breast cancer cells, and were able to disrupt microtubular structures, leading to G2/M arrest and apoptosis . The high lipophilicity of the 3-methoxy-4-phenoxybenzoyl group used for amino protection in oligodeoxyribonucleotide synthesis suggests additional advantages such as milder deprotection conditions .

特性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-5-2-4-16(12-17)18(20)15-8-6-14(7-9-15)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMOLMHQUURVHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642787 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3-methoxybenzophenone | |

CAS RN |

898777-37-2 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。